4-Butoxybenzaldehyde
Overview
Description
4-Butoxybenzaldehyde, also known as p-butoxybenzaldehyde, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde where the para position of the benzene ring is substituted with a butoxy group (–O(CH2)3CH3). This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
4-Butoxybenzaldehyde, also known as Benzaldehyde, 4-butoxy-, is a chemical compound with the molecular formula C11H14O2 . The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a key role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes.
Mode of Action
This compound acts as an inhibitor of the enzyme tyrosinase . It interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in melanocytes. By inhibiting tyrosinase, this compound disrupts this pathway, leading to reduced melanin production.
Result of Action
The primary result of the action of this compound is a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lead to a lightening of skin color, making this compound of interest for cosmetic applications.
Biochemical Analysis
Biochemical Properties
4-Butoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of enzyme activities. For instance, it has been evaluated for its ability to inhibit the diphenolase activity of mushroom tyrosinase . This interaction suggests that this compound can bind to the active site of the enzyme, preventing the substrate from accessing it and thus inhibiting the enzyme’s activity. Such properties make it a valuable tool in studying enzyme kinetics and mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for tyrosinase, by binding to its active site and preventing substrate access . This inhibition can lead to decreased enzyme activity and subsequent changes in cellular processes that depend on the enzyme’s function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxybenzaldehyde can be synthesized through the Williamson ether synthesis method. The process involves the reaction of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 70°C) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is usually purified through distillation or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: It can be reduced to 4-butoxybenzyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products:
Oxidation: 4-Butoxybenzoic acid.
Reduction: 4-Butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
Comparison with Similar Compounds
4-Butoxybenzaldehyde can be compared with other similar compounds such as:
4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a butoxy group.
4-Fluorobenzaldehyde: Contains a fluorine atom at the para position instead of a butoxy group.
4-Nitrobenzaldehyde: Contains a nitro group at the para position instead of a butoxy group.
Uniqueness: The presence of the butoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
4-butoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMNHADTZZHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063992 | |
Record name | Benzaldehyde, 4-butoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Butoxybenzaldehyde | |
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CAS No. |
5736-88-9 | |
Record name | 4-Butoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5736-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Butoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736889 | |
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Record name | 4-Butoxybenzaldehyde | |
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Record name | Benzaldehyde, 4-butoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 4-butoxy- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-butoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.771 | |
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Record name | 4-BUTOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OP1TZF294 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the butoxy group in 4-butoxybenzaldehyde influence its reactivity in the Knoevenagel reaction compared to benzaldehyde?
A1: [] The presence of the butoxy group at the para position of benzaldehyde leads to decreased reactivity of the carbonyl carbon in the Knoevenagel reaction. This is likely due to the electron-donating nature of the butoxy substituent, which increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. This effect was observed in the synthesis of cinnamic acid derivatives where this compound exhibited lower yields compared to benzaldehyde.
Q2: What liquid crystalline properties have been observed in compounds derived from this compound?
A2: [] Asymmetric azomethine-azobenzene intermediates synthesized from this compound and asymmetrically substituted azobenzene diamines exhibited smectic A and nematic phases as observed through Polarized Optical Microscopy (POM). These liquid crystalline properties are attributed to the combination of the rigid azobenzene core and the flexible butoxy chain in the molecular structure.
Q3: How does the presence of a 4-butoxy substituent on benzaldehyde influence the diastereoselectivity of aldol reactions with chlorotitanium enolates?
A3: [] Interestingly, while many aldehydes yield predominantly syn aldol adducts in reactions with chlorotitanium enolates derived from 2′-hydroxypropiophenone, the presence of a 4-butoxy substituent on benzaldehyde leads to a preference for the anti diastereomer. This suggests that the bulky butoxy group influences the transition state of the reaction, favoring a different spatial arrangement of the reacting molecules.
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